1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
Brand Name: Vulcanchem
CAS No.: 1249336-72-8
VCID: VC2930735
InChI: InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
SMILES: C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02 g/mol

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

CAS No.: 1249336-72-8

Cat. No.: VC2930735

Molecular Formula: C8H5Cl2F3O

Molecular Weight: 245.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol - 1249336-72-8

Specification

CAS No. 1249336-72-8
Molecular Formula C8H5Cl2F3O
Molecular Weight 245.02 g/mol
IUPAC Name 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Standard InChI Key ZGRGYDBIORRLOX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl

Introduction

Physicochemical Properties

Chemical Properties

The compound exhibits significant chemical stability due to the trifluoromethyl group and aromatic ring system. It is miscible with common organic solvents such as chloroform and ether . The presence of fluorine atoms increases its lipophilicity and potential for membrane permeability in biological systems.

Synthesis Methods

General Synthetic Routes

The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves multi-step organic reactions that integrate trifluoromethyl groups into an ethanol backbone while substituting a dichlorophenyl ring at the alpha position . These reactions often require strong acids or bases as catalysts.

Example Reaction Scheme:

CF3CH3+C6H4Cl2OC(C(F)(F)F)c1cc(Cl)ccc1Cl\text{CF}_3\text{CH}_3 + \text{C}_6\text{H}_4\text{Cl}_2 \rightarrow \text{OC(C(F)(F)F)c1cc(Cl)ccc1Cl}

Catalytic Hydrogenation

Liquid-phase catalytic hydrogenation using nickel catalysts has been employed for similar compounds . This method involves hydrogenolysis in the presence of tertiary amines to achieve high yields.

Applications in Research and Industry

Organic Synthesis

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol serves as an intermediate in synthesizing complex molecules with potential biological activity . Its trifluoromethyl group enhances reactivity in chemical transformations.

Pharmaceutical Research

Fluorinated compounds like this one are studied for their ability to interact with enzymes or receptors due to increased lipophilicity. They are also explored for drug design applications where membrane permeability is critical.

Material Science

The compound's stability makes it suitable for applications in material science where fluorinated derivatives are required for specialized coatings or polymers.

Data Table: Key Physicochemical Parameters

PropertyValueReference
Molecular FormulaC₈H₅Cl₂F₃O
Molecular Weight~245.03 g/mol
Physical StateColorless Liquid
SolubilityMiscible with chloroform
Toxicity (Oral LD50)~240 mg/kg (rat)

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